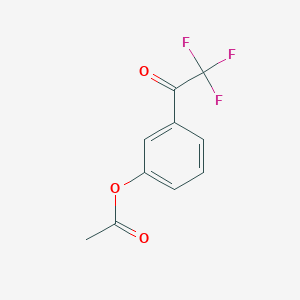

3-(2,2,2-Trifluoroacetyl)phenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

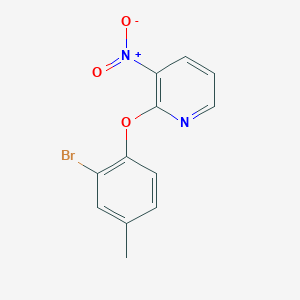

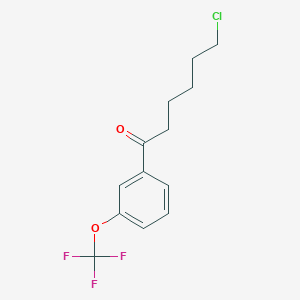

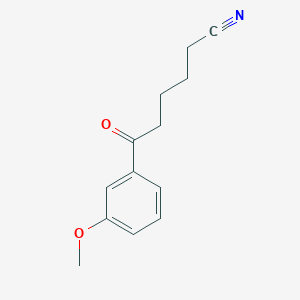

“3-(2,2,2-Trifluoroacetyl)phenyl acetate” is a chemical compound with the molecular formula C10H7F3O3. It has a molecular weight of 232.16 g/mol . This product is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The InChI string of “3-(2,2,2-Trifluoroacetyl)phenyl acetate” isInChI=1S/C10H7F3O3/c1-6(14)16-8-4-2-3-7(5-8)9(15)10(11,12)13/h2-5H,1H3 . The Canonical SMILES is CC(=O)OC1=CC=CC(=C1)C(=O)C(F)(F)F . Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,2,2-Trifluoroacetyl)phenyl acetate” include a molecular weight of 232.16 g/mol, a topological polar surface area of 43.4 Ų, and a complexity of 286 . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Palladium-Catalyzed Cross-Coupling Reactions : 3-(2,2,2-Trifluoroacetyl)phenyl acetate is utilized in palladium-catalyzed cross-coupling reactions with organoboron compounds to synthesize trifluoromethyl ketones. This process, yielding moderate to excellent results under mild conditions, is significant in organic synthesis and pharmaceutical research (Kakino, Shimizu, & Yamamoto, 2001).

Hydroxy Group Introduction and N-Iodophenylation : The compound facilitates the introduction of a hydroxy group at the para position and N-iodophenylation of N-arylamides, especially when the acyl group is highly electronegative. This chemical modification has potential applications in developing new molecules for scientific research (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).

Materials Science and Luminescent Materials

- Graphene Oxide/Rare-Earth Complex Hybrid Materials : In materials science, 3-(2,2,2-Trifluoroacetyl)phenyl acetate is used as a ligand to prepare graphene oxide/rare-earth complex hybrid luminescent materials. These materials display properties like good solubility, long luminescent lifetime, and high fluorescence quantum yield, making them valuable in medical applications and as biological markers (Zhao et al., 2016).

Synthesis of Chromones and Pyrazines

- Synthesis of Chromones and Pyrazines : The compound is used in the synthesis of 2-(trifluoroacetyl)chromones and pyrazines, highlighting its role in the development of new chemical entities. Such synthetic approaches are crucial in the discovery of new drugs and materials (Irgashev et al., 2015).

Bioactivity Studies

- Antifungal and Antibacterial Activity : Research shows that derivatives of 3-(2,2,2-Trifluoroacetyl)phenyl acetate exhibit significant antifungal and antibacterial activities. This makes it a valuable compound for pharmaceutical research and drug development (Sujatha, Shilpa, & Gani, 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(2,2,2-trifluoroacetyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-6(14)16-8-4-2-3-7(5-8)9(15)10(11,12)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQXUBKAIQXQSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoroacetyl)phenyl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)